molecular formula C12H14N2S B1310986 N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine CAS No. 852180-43-9

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine

Cat. No. B1310986
M. Wt: 218.32 g/mol
InChI Key: CZCQBTFBIRJBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine (NMTMB) is a synthetic compound that has a wide range of applications in scientific research. It is a derivative of methylthiazole and is used as a versatile reagent in organic synthesis. NMTMB has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Properties

One study focused on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, exploring the reaction of chloral with substituted anilines and subsequent treatment with thioglycolic acid. This research highlights the versatile synthetic routes and structural insights into thiazolidinones, which could be relevant for understanding the synthesis and applications of similar thiazole-containing compounds like N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine (Issac & Tierney, 1996).

Synthetic Utilities and Biological Applications

Another study reviews the synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, emphasizing the methods of synthesis and biological applications of azolylthiazoles. This comprehensive review might provide context on the chemical versatility and potential biological relevance of thiazole derivatives, offering insights into the research applications of compounds like N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine (Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents

Research on the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrates the therapeutic potential of thiazole analogues. This study’s focus on developing alternative agents for these purposes underscores the significance of thiazole derivatives in medicinal chemistry, potentially aligning with the interests in the applications of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine (Raut et al., 2020).

Chemistry of Heterocyclic Compounds

The chemistry of DCNP (dicyanomethylene-3-methyl-l-phenyl-2-pyrazoline-5-ones) and its significance in the synthesis of various classes of heterocyclic compounds are reviewed, highlighting the reactivity of these compounds in generating diverse heterocycles. Such reviews provide valuable knowledge on the manipulation and applications of heterocyclic chemistry, relevant to understanding the potential uses of thiazole-based compounds (Gomaa & Ali, 2020).

properties

IUPAC Name

N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCQBTFBIRJBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427634
Record name N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine

CAS RN

852180-43-9
Record name N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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